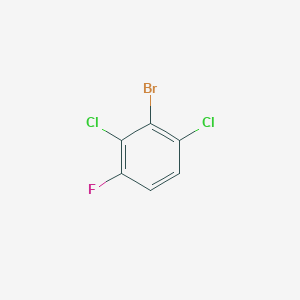

2-Bromo-1,3-dichloro-4-fluorobenzene

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-1,3-dichloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(10)6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFKDXYTCKEBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599841 | |

| Record name | 2-Bromo-1,3-dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260882-75-4 | |

| Record name | 2-Bromo-1,3-dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Bromo 1,3 Dichloro 4 Fluorobenzene

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 2-bromo-1,3-dichloro-4-fluorobenzene is significantly influenced by the four halogen substituents. These substituents play a crucial role in determining the molecule's susceptibility to both electrophilic and nucleophilic attacks. Aromatic substitution reactions involving this compound are generally less facile compared to benzene (B151609) due to the electron-withdrawing nature of the halogen atoms. However, these substituents also control the regioselectivity of such reactions.

The presence of bromine, chlorine, and fluorine atoms on the benzene ring governs its reactivity through a combination of inductive and resonance effects.

Electrophilic Aromatic Substitution (EAS): All halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the benzene ring towards electrophilic attack. aakash.ac.inlibretexts.org This deactivation means that reactions like nitration, halogenation, or Friedel-Crafts alkylation require harsher conditions than for benzene. The order of deactivation among halogens correlates with their electronegativity, with fluorine being the least deactivating and iodine being the most. libretexts.org

In this compound, the two available positions for substitution are C5 and C6. The directing influence of the four halogens on these positions is as follows:

Position C5: This position is ortho to the fluorine at C4 and meta to the chlorine at C3, the bromine at C2, and the chlorine at C1.

Position C6: This position is ortho to the chlorine at C1, para to the fluorine at C4, and meta to the bromine at C2 and the chlorine at C3.

The powerful ortho-para directing effects of the fluorine at C4 and the chlorine at C1 would strongly favor electrophilic attack at position C6. The fluorine atom, in particular, is the most effective ortho-para director among the halogens due to better orbital overlap between its 2p orbital and the carbon 2p orbital. The cumulative deactivating inductive effects of four halogens make the ring highly electron-deficient, demanding potent electrophiles and potentially high reaction temperatures for substitution to occur.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is uncommon for simple aryl halides but can occur if the aromatic ring is sufficiently electron-deficient, typically through the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group. libretexts.orglibretexts.org While halogens are electron-withdrawing, they are not as strongly activating towards SNAr as nitro groups. However, the cumulative inductive effect of four halogens in this compound renders the ring electron-poor and thus more susceptible to nucleophilic attack than mono- or di-halobenzenes.

The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The stability of this intermediate is key to the reaction's feasibility. The halogen that is displaced depends on its leaving group ability, which follows the order I > Br > Cl > F. In this molecule, the C-Br and C-Cl bonds are potential reaction sites. Given that bromide is a better leaving group than chloride, nucleophilic substitution would be expected to occur preferentially at the C2 (bromine) or C1/C3 (chlorine) positions, provided a sufficiently strong nucleophile and forcing conditions are used. The fluorine atom is generally a poor leaving group in SNAr reactions unless significantly activated. nih.gov

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

This compound is a versatile substrate for transition metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-Br > C-Cl > C-F) allows for highly selective functionalization, making it a valuable building block in organic synthesis.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.net For polyhalogenated substrates, the reaction is highly regioselective. The oxidative addition step of the catalytic cycle, which involves the cleavage of the carbon-halogen bond, is the rate-determining step. The reactivity of aryl halides in this step follows the order C-I > C-Br >> C-Cl >> C-F.

Consequently, in this compound, the C-Br bond is vastly more reactive than the C-Cl and C-F bonds. This allows for the selective coupling of an arylboronic acid at the C2 position, leaving the chloro and fluoro substituents intact for potential subsequent transformations. Studies on various fluorohalobenzenes have consistently demonstrated this high selectivity. thieme-connect.demdpi.com

| Aryl Halide Substrate | Boronic Acid | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Dibromo-2-fluorobenzene | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 4-Bromo-2-fluoro-1,1'-biphenyl | High | researchgate.net |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10, K₂CO₃, DMF/H₂O | 4,4'-Difluoro-1,1'-biphenyl | >90% conv. | mdpi.com |

| 2,6-Dichloropyridine | Alkyl pinacol (B44631) boronic ester | Pd catalyst, LiOᵗBu | 2-Alkyl-6-chloropyridine | Selective | nih.gov |

The Negishi coupling reaction forms C-C bonds by coupling an organozinc reagent with an organic halide, typically catalyzed by palladium or nickel complexes. wikipedia.org This reaction is known for its high functional group tolerance and broad scope. Similar to the Suzuki coupling, the reactivity of the aryl halide is dictated by the carbon-halogen bond strength, leading to the same selectivity order: C-I > C-Br > C-Cl. wikipedia.orgresearchgate.net

For this compound, a Negishi coupling would selectively occur at the C-Br bond. This allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups via the corresponding organozinc reagent, while preserving the less reactive C-Cl and C-F bonds. This predictable selectivity is a key advantage in multistep syntheses. Efficient catalyst systems have been developed for the coupling of organozinc halides with a wide range of aryl bromides. nih.gov

| Aryl Halide Substrate | Organozinc Reagent | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | sec-Alkylzinc halide | Pd(OAc)₂, CPhos ligand, THF | sec-Alkylarene | Good to Excellent | nih.gov |

| 2-Bromopyridine | Aryl/Alkylzinc halide | Pd(PPh₃)₄ | 2-Substituted pyridine | Varies | wikipedia.org |

| Aryl Bromides | α-Amino acid-derived organozinc | Pd₂(dba)₃, P(o-Tol)₃, DMF | Substituted Phenylalanine | Moderate | researchgate.net |

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are classical methods for forming C-N, C-O, and C-S bonds. Modern variations of these reactions often proceed under milder conditions with the use of appropriate ligands. researchgate.net These processes are particularly useful for coupling aryl halides with amines, alcohols, and thiols.

The reactivity of this compound in copper-catalyzed reactions also follows the general trend where the C-Br bond is the most susceptible to oxidative addition. Therefore, selective C-N or C-O bond formation can be achieved at the C2 position. For example, coupling with an amine or an alcohol in the presence of a copper catalyst and a suitable base would yield the corresponding 2-amino- or 2-alkoxy-1,3-dichloro-4-fluorobenzene derivative. While palladium is often favored for its broader applicability, copper catalysis provides a cost-effective alternative for specific transformations, including the coupling with N-heterocycles and various oxygen nucleophiles. researchgate.net

Polyhalogenated aromatic compounds like this compound are valuable intermediates in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The ability to selectively functionalize one position while leaving other halogens as "handles" for subsequent reactions is a powerful synthetic strategy.

A closely related compound, 1-bromo-2-chloro-4-fluorobenzene, serves as a key building block in the synthesis of Brilanestrant, a selective estrogen receptor degrader investigated for the treatment of breast cancer. ossila.com This analogue is also used to prepare biphenyl-based catalysts for peptide synthesis. ossila.com The synthesis begins with the formation of a Grignard or boronic acid derivative at the bromine position, highlighting the strategic utility of the C-Br bond's unique reactivity. ossila.com This illustrates how the specific arrangement and type of halogens on the benzene ring provide a blueprint for the controlled, stepwise assembly of complex, high-value molecules. Similarly, other polyhalofluoroarenes are used as precursors for highly functionalized pharmaceutical intermediates. google.com

Organometallic Chemistry and Reactivity with Li, Mg, and Zn Reagents

The presence of multiple halogen atoms on the benzene ring of this compound allows for selective metal-halogen exchange, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is dictated by the relative lability of the carbon-halogen bonds (C-Br > C-Cl > C-F) and the steric and electronic environment of each halogen.

In situ trapping metalation is a technique used to generate and immediately react an organometallic species with an electrophile, thereby preventing unwanted side reactions. For this compound, metal-halogen exchange is the most probable pathway for metalation. Given the hierarchy of carbon-halogen bond strengths, the carbon-bromine bond is the most susceptible to cleavage by common organolithium reagents like n-butyllithium or sec-butyllithium (B1581126) at low temperatures.

The process would involve the rapid formation of a lithiated intermediate, 2-lithio-1,3-dichloro-4-fluorobenzene, which can then be trapped by a variety of electrophiles. The general scheme for this process is depicted below:

Scheme 1: In Situ Trapping Metalation of this compound

The choice of electrophile is broad, allowing for the introduction of various functional groups. The following table provides illustrative examples of functional groups that can be introduced via this method.

| Electrophile (E) | Functional Group Introduced | Product Type |

| CO₂ | -COOH | Benzoic acid derivative |

| DMF | -CHO | Benzaldehyde derivative |

| R₂CO | -C(OH)R₂ | Tertiary alcohol |

| RCHO | -CH(OH)R | Secondary alcohol |

| TMSCl | -Si(CH₃)₃ | Silylarene |

| B(OR)₃ | -B(OH)₂ | Phenylboronic acid |

While organolithium reagents are highly reactive, their utility can be limited by their high basicity and nucleophilicity, leading to side reactions with sensitive functional groups. Transmetalation of the initially formed aryllithium species to a less reactive organometallic reagent, such as an organozinc or organomagnesium compound, can mitigate these issues. This approach offers a broader functional group tolerance and is particularly useful in cross-coupling reactions.

The process involves the initial lithium-bromine exchange, followed by the addition of a metal salt like ZnCl₂ or MgBr₂. This results in the formation of a more stable organozinc or organomagnesium reagent, which can then be used in subsequent reactions, such as Negishi or Kumada cross-couplings.

Table 1: Comparison of Organometallic Reagents Derived from this compound

| Organometallic Reagent | General Formula | Relative Reactivity | Functional Group Tolerance | Common Applications |

| Organolithium | Ar-Li | High | Low | Metal-halogen exchange, deprotonation |

| Organomagnesium (Grignard) | Ar-MgX | Moderate | Moderate | Nucleophilic addition, cross-coupling |

| Organozinc | Ar-ZnX | Low | High | Cross-coupling (Negishi) |

Redox Chemistry and Electrochemical Behavior of Halogenated Aromatics

The redox chemistry of halogenated aromatic compounds is of significant interest, particularly in the context of environmental remediation and synthetic methodology. Electrochemical methods provide a powerful means to study and induce the dehalogenation of these compounds.

The electrochemical reduction of aryl halides typically proceeds through a stepwise mechanism involving the transfer of electrons to the molecule. For this compound, the reduction potentials for the different carbon-halogen bonds will vary, with the C-Br bond being the easiest to reduce, followed by the C-Cl bonds, and finally the C-F bond, which is generally inert to reduction under typical electrochemical conditions.

The generally accepted mechanism involves the initial formation of a radical anion, which can then undergo fragmentation to release a halide ion and form an aryl radical. This radical can then be further reduced to an anion, which is subsequently protonated by a proton source in the medium to yield the dehalogenated product.

General Steps in Electrochemical Dehalogenation:

Electron Transfer: Ar-X + e⁻ → [Ar-X]⁻•

Bond Cleavage: [Ar-X]⁻• → Ar• + X⁻

Further Reduction: Ar• + e⁻ → Ar⁻

Protonation: Ar⁻ + H⁺ → Ar-H

The selectivity of dehalogenation can be controlled by carefully tuning the electrode potential. At less negative potentials, selective cleavage of the C-Br bond is expected. More negative potentials would be required to cleave the C-Cl bonds.

The stability and subsequent fragmentation of the radical anion are influenced by the nature of the halogen and its position on the ring. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, leading to a lower activation energy for its cleavage from the radical anion.

Table 2: Approximate Bond Dissociation Energies for Carbon-Halogen Bonds in Aromatic Systems

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F | ~520-550 |

| C-Cl | ~400-420 |

| C-Br | ~330-350 |

| C-I | ~270-290 |

Note: These are general values and can vary depending on the specific molecular structure.

Reductive Dehalogenation and Hydrogenolysis Pathways

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This can be achieved through various chemical methods, including catalytic hydrogenation (hydrogenolysis).

In the context of this compound, the selective removal of halogen atoms can be achieved based on the differential reactivity of the C-X bonds. Catalytic hydrogenolysis, typically employing a palladium or nickel catalyst and a source of hydrogen (e.g., H₂ gas, transfer hydrogenation reagents), is a common method for C-X bond cleavage. acs.org

The reactivity trend for hydrogenolysis mirrors that of other reductive processes: C-Br > C-Cl > C-F. Therefore, under controlled conditions, it is possible to selectively cleave the C-Br bond while leaving the C-Cl and C-F bonds intact. More forcing conditions (higher temperature, pressure, or more active catalysts) would be required to achieve the hydrogenolysis of the C-Cl bonds. The C-F bond is generally very resistant to hydrogenolysis.

Table 3: Predicted Products of Stepwise Hydrogenolysis of this compound

| Step | Bond Cleaved | Product |

| 1 | C-Br | 1,3-dichloro-4-fluorobenzene |

| 2 | C-Cl | 3-chloro-4-fluorobenzene or 1-chloro-2-fluorobenzene |

| 3 | C-Cl | Fluorobenzene |

The regioselectivity of the second and third steps (cleavage of the C-Cl bonds) would be influenced by steric hindrance and the electronic effects of the remaining substituents.

Halogen Bonding Interactions and Their Implications for Reactivity and Supramolecular Assembly

While specific mechanistic investigations and detailed research findings on the halogen bonding interactions of this compound are not extensively available in peer-reviewed literature, its potential to engage in such interactions can be inferred from the well-established principles of halogen bonding and studies on analogous polyhalogenated aromatic compounds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond.

In the case of this compound, the bromine atom is the most likely candidate for forming significant halogen bonds, as the ability of a halogen to act as a halogen bond donor generally follows the trend I > Br > Cl > F. The presence of electron-withdrawing chlorine and fluorine atoms on the benzene ring is expected to enhance the positive character of the σ-hole on the bromine atom, thereby strengthening its potential as a halogen bond donor. This effect is a key principle in the design of molecules for crystal engineering and supramolecular chemistry. The chlorine atoms in the molecule could also participate in weaker halogen bonds.

The reactivity of this compound can also be influenced by its halogen bonding capabilities. In solution, the formation of halogen-bonded complexes with Lewis basic solvents or reactants could modulate the electronic properties of the molecule, potentially affecting reaction rates and selectivity. For instance, the polarization of the C-Br bond upon halogen bond formation could facilitate nucleophilic attack at the carbon atom.

To illustrate the general principles that would govern the halogen bonding behavior of this compound, the following table summarizes the key properties of the halogen atoms present in the molecule in the context of halogen bonding.

| Halogen | Electronegativity (Pauling Scale) | Polarizability (ų) | Typical Role in Halogen Bonding | Expected Strength as a Halogen Bond Donor |

| Fluorine (F) | 3.98 | 0.56 | Generally a poor halogen bond donor | Weakest |

| Chlorine (Cl) | 3.16 | 2.18 | Can act as a halogen bond donor, especially with activating substituents | Moderate |

| Bromine (Br) | 2.96 | 3.05 | A good halogen bond donor | Strong |

This table presents general properties and expected trends. The actual halogen bonding behavior of this compound would be influenced by the specific electronic environment created by the combination of all substituents on the benzene ring.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polyhalogenated Systems

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For polyhalogenated benzenes, specific NMR techniques and analyses are required to interpret the complex interplay of substituent effects on the magnetic environments of the hydrogen and carbon nuclei.

The ¹H NMR spectrum of 2-Bromo-1,3-dichloro-4-fluorobenzene is simplified by the presence of only two protons on the aromatic ring. The chemical shifts of these protons are influenced by the electronic effects of the four halogen substituents. Halogens generally exert a deshielding effect on adjacent protons, shifting their signals downfield. The relative positions of the signals depend on the specific electronic contributions (inductive vs. resonance effects) of each halogen. The coupling between the two non-equivalent protons would provide structural information through the magnitude of the spin-spin coupling constant.

¹³C NMR spectroscopy provides information on each of the six carbon atoms in the benzene (B151609) ring. The chemical shifts are significantly affected by the directly attached halogen atoms. libretexts.org Fluorine and chlorine typically cause a deshielding effect on the carbon to which they are bonded. researchgate.net The effect of bromine is more complex, involving factors like spin-orbit coupling. rsc.org The carbon atoms not directly bonded to a halogen are also influenced, though to a lesser extent. Due to the low natural abundance and weaker magnetic moment of the ¹³C nucleus, signal acquisition often requires a higher number of scans. libretexts.org

Below is a representative table of predicted NMR data for this compound, based on established principles for halogenated benzenes. researchgate.netrsc.orgwisc.edudocbrown.infolibretexts.org

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-5 | ~7.5 - 7.8 | Doublet of doublets (dd) | J(H-F) ≈ 6-9 Hz, J(H-H) ≈ 8-9 Hz |

| H-6 | ~7.2 - 7.5 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz | |

| ¹³C | C-1 (-Cl) | ~130 - 135 | Doublet | J(C-F) ≈ 3-5 Hz |

| C-2 (-Br) | ~115 - 120 | Doublet | J(C-F) ≈ 15-20 Hz | |

| C-3 (-Cl) | ~132 - 138 | Doublet | J(C-F) ≈ 20-25 Hz | |

| C-4 (-F) | ~155 - 160 | Doublet | J(C-F) ≈ 240-260 Hz | |

| C-5 | ~128 - 132 | Doublet | J(C-F) ≈ 15-20 Hz | |

| C-6 | ~118 - 122 | Doublet | J(C-F) ≈ 3-5 Hz |

To aid in the precise assignment of NMR signals, especially for complex molecules, computational methods are frequently employed. The Gauge-Including Atomic Orbital (GIAO) method is a prominent quantum chemical approach for calculating NMR shielding tensors. conicet.gov.aryoutube.com This method, often used in conjunction with Density Functional Theory (DFT), can predict the ¹H and ¹³C chemical shifts with a high degree of accuracy. nih.gov

The process typically involves first optimizing the molecular geometry of this compound at a chosen level of theory. Subsequently, the GIAO calculation is performed on the optimized structure to yield absolute shielding values for each nucleus. These values are then converted to chemical shifts (ppm) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. conicet.gov.ar For improved accuracy, particularly for aromatic systems, a multi-standard approach using references like benzene for sp²-hybridized carbons can be utilized. conicet.gov.arresearchgate.net These predicted spectra serve as a powerful tool to validate experimental data and confirm the structural assignment. acs.org

Mass Spectrometry Techniques in Halogenated Aromatic Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile halogenated aromatic compounds. nih.gov In this method, the sample is first injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. documentsdelivered.com As this compound elutes from the column, it enters the mass spectrometer. The molecule is then ionized, typically by electron ionization, and the resulting ions are separated and detected based on their m/z ratio, yielding a mass spectrum that serves as a molecular fingerprint. nih.gov

For unambiguous elemental composition determination, High-Resolution Mass Spectrometry (HRMS) is the technique of choice. bioanalysis-zone.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with very high accuracy (typically to four or more decimal places). This allows for the calculation of a precise elemental formula, distinguishing this compound from other compounds that might have the same nominal mass. chem-agilent.comresearchgate.net

Triple Quadrupole Mass Spectrometry (QQQ-MS) is primarily used for targeted quantitative analysis with exceptional sensitivity and selectivity. thermofisher.com It operates in modes such as Selected Reaction Monitoring (SRM), where a specific precursor ion (e.g., the molecular ion of the target compound) is selected in the first quadrupole, fragmented in the second (the collision cell), and a specific product ion is monitored in the third. While HRMS can also be used for quantification, QQQ-MS is often considered the gold standard for trace-level quantification in complex matrices due to its high signal-to-noise ratio. chem-agilent.comnih.gov

When this compound is subjected to Electron Ionization (EI), it forms a molecular ion (M⁺•), which is a radical cation. The mass spectrum is characterized by a distinctive isotopic cluster for the molecular ion due to the natural abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a series of peaks (M, M+2, M+4, M+6) with a predictable intensity ratio, which is a hallmark of a compound containing one bromine and two chlorine atoms. youtube.comdocbrown.info

The molecular ion can then undergo fragmentation, providing structural clues. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (e.g., loss of •Br or •Cl) or the elimination of a hydrogen halide (e.g., HBr or HCl). researchgate.net The loss of the bromine radical is often a significant fragmentation pathway. researchgate.net

| Ion/Fragment Formula | Description | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Key Isotopic Peaks (m/z) |

|---|---|---|---|

| [C₆H₂⁷⁹Br³⁵Cl₂F]⁺• | Molecular Ion (M⁺•) | 249.8 | 250, 252, 254, 256 |

| [C₆H₂³⁵Cl₂F]⁺ | Loss of •Br | 170.9 | 171, 173, 175 |

| [C₆H₂⁷⁹Br³⁵ClF]⁺ | Loss of •Cl | 214.9 | 215, 217, 219 |

| [C₆H⁷⁹Br³⁵Cl₂F]⁺• | Loss of •H (unlikely) | 248.8 | 249, 251, 253, 255 |

| [C₆H₂F]⁺• | Loss of •Br and 2 •Cl | 95.0 | 95 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for probing the molecular structure of this compound. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural modes of vibration. The resulting spectrum is a unique fingerprint of the molecule, determined by the masses of the atoms, the geometry of the molecule, and the strength of its chemical bonds.

In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency, which excites molecular vibrations (such as stretching and bending) that cause a change in the molecule's dipole moment. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. When the light interacts with the molecule, it can gain or lose energy, resulting in a shift in the frequency of the scattered light. This shift, known as the Raman shift, corresponds to the vibrational frequencies of the molecule. Vibrations that cause a change in the polarizability of the molecule are Raman-active. For a molecule like this compound, the complementary nature of IR and Raman spectroscopy is crucial for a comprehensive vibrational analysis, as some vibrational modes may be strong in Raman and weak in IR, or vice versa.

Elucidation of Molecular Vibrational Modes and Functional Group Identification

The vibrational spectrum of this compound is complex due to its low symmetry and the presence of multiple heavy halogen substituents. However, the observed bands can be assigned to specific vibrational modes, allowing for detailed structural confirmation and functional group identification. The assignments are typically supported by computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, which can predict vibrational frequencies with good accuracy. researchgate.netnih.govresearchgate.net

The key vibrational modes for this compound can be categorized as follows:

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.netresearchgate.net The in-plane and out-of-plane bending vibrations for the C-H bonds occur at lower frequencies.

C-C Vibrations: The stretching vibrations of the benzene ring's carbon-carbon bonds usually appear in the 1650-1400 cm⁻¹ range. researchgate.net These bands are characteristic of the aromatic skeleton.

C-Halogen Vibrations: The vibrations involving the carbon-halogen bonds are highly dependent on the mass of the halogen atom.

C-F Stretching: The C-F stretching vibration is typically found in the 1250-1020 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching modes are expected at lower frequencies, generally between 850 cm⁻¹ and 550 cm⁻¹.

C-Br Stretching: Due to the heavier mass of bromine, the C-Br stretching vibration occurs at an even lower frequency, typically in the 650-395 cm⁻¹ region. researchgate.net

The precise positions of these bands are influenced by the electronic effects and coupling between different vibrational modes within the molecule.

Below is a table summarizing the expected vibrational modes and their approximate frequency ranges for this compound, based on data from similar halogenated aromatic compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Activity |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C-C Stretch | 1650 - 1400 | IR, Raman |

| C-H In-plane Bend | 1300 - 1000 | IR, Raman |

| C-F Stretch | 1250 - 1020 | IR, Raman |

| C-Cl Stretch | 850 - 550 | IR, Raman |

| C-Br Stretch | 650 - 395 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range, and the parts of a molecule that are responsible for this absorption are known as chromophores. libretexts.org

For this compound, the benzene ring acts as the primary chromophore. The key electronic transitions in such aromatic compounds are:

π → π* (pi to pi-star) transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org Aromatic systems exhibit strong π → π* absorptions. For benzene itself, these transitions occur at approximately 184 nm, 204 nm, and 256 nm. The presence of substituents on the benzene ring can shift the position and intensity of these absorption bands.

n → π* (n to pi-star) transitions: The halogen atoms (F, Cl, Br) on the benzene ring possess non-bonding electrons (lone pairs). These electrons can be excited to an antibonding π* orbital of the aromatic ring. uzh.ch These n → π* transitions are typically much weaker in intensity than π → π* transitions and can sometimes be obscured by the stronger absorptions. uzh.ch

The halogen substituents act as auxochromes. Their lone pair electrons can interact with the π-electron system of the benzene ring (a resonance effect), and their high electronegativity can also exert an inductive effect. These effects modify the energy levels of the molecular orbitals, typically causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect).

The expected electronic transitions for this compound are summarized in the table below.

| Transition Type | Orbitals Involved | Relative Energy | Expected Wavelength Region |

| π → π | Bonding π → Antibonding π | High | UV (typically < 280 nm) |

| n → π | Non-bonding (halogen) → Antibonding π | Lower | UV (longer wavelength, near visible) |

Emerging Analytical Techniques for Complex Halogenated Organic Compounds in Research

The analysis of complex halogenated organic compounds like this compound, especially in environmental or biological matrices, presents significant challenges due to the vast number of potential isomers and related compounds. chromatographyonline.com Traditional analytical methods are often insufficient, driving the development of more advanced and sensitive techniques.

Emerging analytical approaches focus on improving sensitivity, selectivity, and the ability to identify unknown or unregulated compounds. tandfonline.comrsc.org Key techniques include:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique provides a significant enhancement in separation power compared to conventional single-column GC. chromatographyonline.com By using two different capillary columns with orthogonal separation mechanisms, co-eluting compounds in the first dimension can be separated in the second dimension. This is particularly valuable for resolving complex mixtures of halogenated isomers that are difficult to separate otherwise.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, coupled with GC, allows for the accurate mass determination of parent and fragment ions. This enables the calculation of elemental compositions, which is a powerful tool for identifying unknown halogenated compounds and distinguishing between molecules with the same nominal mass.

Computational and Theoretical Chemistry: The interplay between experimental spectroscopy and high-level quantum chemical calculations is becoming indispensable. nih.govresearchgate.net Computational methods can predict spectroscopic properties (vibrational frequencies, rotational constants, etc.) with high accuracy, which greatly assists in the analysis and assignment of complex experimental spectra, especially for new or uncharacterized molecules. nih.govresearchgate.net

These emerging techniques are vital for advancing research into the environmental fate, transport, and toxicology of complex halogenated organic compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Specific data not available in public literature.

Specific data not available in public literature.

Specific data not available in public literature.

Specific data not available in public literature.

Thermochemical Properties Relevant to Dehalogenation and Stability

Specific data not available in public literature.

Specific data not available in public literature.

Specific data not available in public literature.

Redox Potentials and Thermodynamic Feasibility of Reactions

Computational electrochemistry is a vital tool for predicting the redox potentials of organic molecules, offering insights into their reactivity in electrochemical systems and their potential for degradation via redox processes. For a compound like 2-Bromo-1,3-dichloro-4-fluorobenzene, theoretical methods, particularly those based on DFT, could be used to calculate its standard reduction potential. This involves computing the Gibbs free energy of the molecule and its corresponding radical anion.

The thermodynamic feasibility of various reactions, such as dehalogenation, can also be assessed by calculating the change in Gibbs free energy (ΔG) for the proposed reaction pathway. A negative ΔG would indicate a thermodynamically favorable process. However, specific calculated values for the redox potentials and thermodynamic feasibility of reactions involving this compound have not been reported in the reviewed literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the intricate mechanisms of chemical reactions. For this compound, this would involve mapping the potential energy surface for its reactions, such as atmospheric degradation or metabolic transformations.

Characterization of Prereaction Complexes and Transition States

The initial step in many bimolecular reactions involves the formation of a prereaction complex, a weakly bound species that precedes the transition state. nih.gov For the reaction of this compound with an atmospheric oxidant like the hydroxyl (•OH) radical, computational methods can be used to determine the geometry and stability of such complexes. nih.govresearchgate.net Following the formation of a prereaction complex, the reaction proceeds through a transition state, which represents the highest energy point along the reaction coordinate. The characterization of these transition states is crucial for understanding the reaction kinetics. nih.gov While these methods are well-established, specific studies detailing the prereaction complexes and transition states for reactions of this compound are not currently available.

Modeling of Atmospheric Oxidation by Hydroxyl Radicals

The primary removal process for many organic compounds in the atmosphere is oxidation by hydroxyl radicals. copernicus.org Computational studies can model this process by exploring the different possible reaction pathways, including addition to the aromatic ring and hydrogen abstraction. mdpi.com The calculation of reaction rate constants and the identification of major degradation products are key outcomes of such studies. Although the atmospheric chemistry of various halogenated compounds has been investigated computationally, a specific theoretical study on the atmospheric oxidation of this compound by •OH radicals has not been found in the literature. copernicus.orgcaltech.eduescholarship.org

Theoretical Rationalization of Electroreductive Pathways

Electroreductive dehalogenation is a significant degradation pathway for halogenated aromatic compounds. Theoretical calculations can rationalize the preferred pathways by examining the stability of radical anion intermediates and the energetics of carbon-halogen bond cleavage. The position of the halogen atoms on the benzene (B151609) ring and their nature (F, Cl, Br) significantly influence the electroreductive process. While general principles have been established through studies of other halogenated benzenes, a detailed theoretical rationalization of the electroreductive pathways for this compound is not available.

Structure-Activity Relationship (SAR) Studies via Computational Metrics

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its biological activity or environmental fate. nih.gov For this compound, QSAR models could be used to estimate properties like toxicity, bioavailability, and persistence based on calculated molecular descriptors. nih.govresearchgate.net These descriptors can include electronic properties (e.g., orbital energies), steric parameters, and hydrophobicity indices. The development and application of specific QSAR models for predicting the activity of this compound have not been reported. researchgate.net

Prediction of Environmental Fate and Transport Parameters

Computational models are increasingly used to predict the environmental fate and transport of chemicals. researchgate.netmdpi.com These models can estimate key parameters such as a compound's persistence, potential for bioaccumulation, and mobility in different environmental compartments (air, water, soil). nih.govnih.govcopernicus.org For this compound, such models would utilize its physicochemical properties, many of which can be calculated using computational methods, to predict its environmental behavior. However, specific predictions of the environmental fate and transport parameters for this compound derived from computational models are not documented in the available literature. researchgate.net

An in-depth examination of this compound, a member of the halogenated benzene family, reveals significant implications for its environmental presence and persistence. Halogenated aromatic compounds are noted for their stability and widespread use in various industrial and agricultural applications, which can lead to their accumulation in the environment. researchgate.netnih.gov Understanding the environmental fate of these compounds is crucial due to their potential toxicity and persistence. nih.gov

Environmental Occurrence, Fate, and Degradation Pathways of Halogenated Benzenes

The environmental behavior of 2-Bromo-1,3-dichloro-4-fluorobenzene is governed by the general principles that apply to halogenated benzenes. These compounds are recognized as persistent organic pollutants (POPs), a group of chemicals characterized by their resistance to degradation, potential for bioaccumulation, and toxicity. europa.eu

Applications in Specialized Organic Synthesis and Materials Science

Precursor for Specialty Chemicals and Advanced Materials

Applications in High-Performance Engineering Plastics

High-performance engineering plastics are characterized by their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of these materials often involves the polymerization of aromatic monomers. Halogenated aromatic compounds can be utilized as monomers or co-monomers to introduce specific properties into the resulting polymer. For instance, the fluorine atom in 2-Bromo-1,3-dichloro-4-fluorobenzene could potentially enhance properties such as thermal stability and chemical resistance in polymers like polyaryletherketones (PAEKs) or poly(p-phenylene sulfide) (PPS).

The synthesis of PPS, for example, can involve the reaction of a dihalogenated aromatic compound with a sulfur source. researchgate.netresearchgate.net While various bromo, chloro, and fluoro-substituted benzenes are used in such polymerizations, the specific use of this compound as a monomer or building block for high-performance engineering plastics is not documented in the available scientific and technical literature. Patents and research articles in this field typically focus on other, more commercially established or researched halogenated monomers. The unique combination of three different halogens on the benzene (B151609) ring of this compound could lead to polymers with a unique set of properties, but this potential has not been explored or reported in the reviewed sources.

Conclusion and Future Research Directions

Synthesis and Reactivity: Bridging Fundamental and Applied Chemistry

The synthesis of polysubstituted benzene (B151609) rings is a cornerstone of organic chemistry, often requiring strategic and regioselective halogenation reactions. While specific literature on the synthesis of 2-Bromo-1,3-dichloro-4-fluorobenzene is not abundant, its preparation can be reasonably extrapolated from established methods for analogous compounds. A plausible and widely utilized approach for the introduction of a bromine or chlorine atom onto a substituted aniline (B41778) is the Sandmeyer reaction.

For instance, the synthesis of the isomeric 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) is achieved through a Sandmeyer-type reaction starting from 3,5-dichloro-4-fluoroaniline. google.com This process typically involves the diazotization of the aniline derivative with sodium nitrite (B80452) in the presence of a strong acid, followed by the introduction of the halogen using a copper(I) salt. A similar strategy could be envisioned for this compound, likely starting from a corresponding dichlorofluoroaniline precursor.

The reactivity of this compound is dictated by the electronic effects of its halogen substituents. The chlorine and fluorine atoms are strongly electronegative, exerting a significant inductive electron-withdrawing effect (-I) on the aromatic ring. Conversely, these halogens also possess lone pairs of electrons that can be donated to the aromatic pi-system through resonance (+M effect). In the case of fluorine, the inductive effect typically dominates its reactivity in electrophilic aromatic substitution, while for chlorine and bromine, the interplay of both effects is crucial. The presence of multiple halogens deactivates the ring towards electrophilic attack. However, the positions of these substituents will direct any potential substitution reactions to specific carbons on the ring. The bromine atom, being the most polarizable of the halogens present, can influence the molecule's participation in cross-coupling reactions, such as Suzuki or Heck couplings, which are pivotal in the formation of carbon-carbon bonds. guidechem.com

Advancements in Spectroscopic and Computational Approaches for Halogenated Aromatics

The structural elucidation of this compound relies on a suite of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) being the most informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Due to the high degree of substitution, the proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the two remaining aromatic protons. The chemical shifts and coupling constants of these protons would be influenced by the neighboring halogen atoms. For comparison, the ¹H NMR spectrum of the isomer 4-Bromo-2-chloro-1-fluorobenzene shows distinct signals in the aromatic region. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would provide valuable information about the electronic environment of each carbon atom in the ring. The carbons directly bonded to the halogens would exhibit characteristic chemical shifts. For example, the ¹³C NMR spectrum of 1-bromo-2,4-dichlorobenzene (B72097) shows distinct resonances for each carbon, which can be used as a reference for predicting the spectrum of the target compound. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and isotopic distribution of a compound. Due to the presence of bromine and chlorine, this compound would exhibit a characteristic isotopic pattern in its mass spectrum, arising from the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The molecular weight of this compound is 243.89 g/mol . chemscene.com

Computational Chemistry: Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the geometric and electronic properties of molecules. A computational analysis of this compound could provide insights into its molecular orbitals (HOMO and LUMO), electrostatic potential, and vibrational frequencies. Such studies on similar halogenated benzenes have been shown to complement experimental spectroscopic data effectively. researchgate.net

Interactive Data Table: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Two signals in the aromatic region, with chemical shifts and coupling patterns influenced by the adjacent halogens. |

| ¹³C NMR | Six distinct signals corresponding to the aromatic carbons, with those bonded to halogens showing characteristic downfield shifts. |

| Mass Spec | A complex isotopic cluster for the molecular ion peak due to the presence of bromine and chlorine isotopes. |

| IR Spec | Characteristic C-H stretching and bending vibrations for the aromatic ring, as well as C-X (X=F, Cl, Br) stretching vibrations. |

Environmental Impact and Remediation: Addressing Persistent Organic Pollutants

Halogenated aromatic compounds are a significant class of environmental contaminants due to their persistence, bioaccumulative potential, and toxicity. Many of these compounds fall under the category of Persistent Organic Pollutants (POPs). While specific environmental data for this compound is scarce, its structural similarity to other polyhalogenated benzenes suggests that it would likely exhibit properties of a POP.

The environmental fate of such compounds is governed by their low water solubility and high lipophilicity, which leads to their partitioning into soil, sediments, and fatty tissues of organisms. nih.govresearchgate.net The presence of multiple halogen atoms generally increases the resistance of the aromatic ring to microbial degradation.

Remediation Strategies: The cleanup of sites contaminated with halogenated aromatic compounds presents a significant challenge. Several remediation technologies are being explored and implemented:

Bioremediation: This approach utilizes microorganisms to break down contaminants. While highly halogenated compounds are often recalcitrant, some microbial strains have been identified that can dehalogenate aromatic rings under specific conditions. utoronto.ca

Phytoremediation: This method involves the use of plants to remove, degrade, or contain contaminants from soil and water. Certain plant species have shown the ability to take up and metabolize halogenated organic compounds. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic pollutants, including halogenated aromatics.

Permeable Reactive Barriers (PRBs): These are subsurface barriers containing reactive materials that intercept and treat contaminated groundwater as it flows through. Zero-valent iron is a common reactive material used for the dechlorination of halogenated compounds. mdpi.com

The combination of different remediation techniques often provides the most effective solution for complex contamination scenarios.

Emerging Applications and Interdisciplinary Research Opportunities

While this compound may not have widespread direct applications, its true value lies in its potential as a versatile building block in organic synthesis. The presence of multiple, distinct halogen atoms allows for selective functionalization through various cross-coupling reactions.

Synthetic Intermediate: The bromine atom, being the most reactive of the halogens in many cross-coupling reactions, can be selectively targeted to form new carbon-carbon or carbon-heteroatom bonds. This makes this compound a potentially valuable intermediate in the synthesis of more complex molecules with applications in:

Pharmaceuticals: The introduction of a fluorinated, polysubstituted benzene ring can significantly impact the metabolic stability, lipophilicity, and binding affinity of drug candidates. Halogenated aromatics are common motifs in many active pharmaceutical ingredients. nbinno.com

Agrochemicals: Many modern pesticides and herbicides contain halogenated aromatic moieties to enhance their efficacy and environmental persistence.

Functional Materials: Polyhalogenated benzenes can serve as precursors for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these materials can be fine-tuned by the nature and position of the halogen substituents.

Interdisciplinary Research: The study of this compound and similar compounds offers opportunities for interdisciplinary research. For example, collaborations between synthetic chemists, computational chemists, and environmental scientists can lead to a more holistic understanding of the lifecycle of such compounds, from their rational design and synthesis to their environmental fate and remediation.

This compound, while not a widely studied compound in its own right, serves as an excellent case study for understanding the broader class of polyhalogenated aromatic compounds. Its synthesis can be approached through well-established methodologies, and its reactivity is governed by the intricate interplay of the electronic effects of its halogen substituents. Spectroscopic and computational techniques provide the necessary tools for its characterization, while an understanding of its potential environmental impact is crucial for responsible chemical stewardship. The future of research on this and similar molecules will likely focus on harnessing their synthetic utility for the creation of novel pharmaceuticals and functional materials, while simultaneously developing effective strategies to mitigate their potential environmental consequences.

Q & A

Q. What safety protocols are critical when handling 2-Bromo-1,3-dichloro-4-fluorobenzene in laboratory settings?

Answer:

- PPE Requirements : Use respiratory protection (e.g., vapor respirators), nitrile gloves, safety goggles, and flame-resistant lab coats to minimize exposure risks .

- Engineering Controls : Implement local exhaust ventilation or closed systems to reduce airborne concentrations .

- Emergency Measures : In case of skin contact, immediately remove contaminated clothing and wash with water for 15 minutes. For inhalation exposure, move to fresh air and seek medical attention .

Q. What are the optimal storage conditions to preserve the stability of this compound?

Answer:

- Temperature : Store at 0–6°C for long-term stability, as halogenated aromatics degrade under ambient conditions, potentially forming hazardous by-products .

- Light Sensitivity : Keep in amber glass containers to prevent photochemical decomposition .

- Moisture Control : Use desiccants in storage areas to avoid hydrolysis, which can alter reactivity .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to achieve >95% purity?

Answer:

- Stepwise Halogenation : Start with fluorobenzene and sequentially introduce bromine and chlorine via electrophilic substitution. Use Lewis acids (e.g., FeCl₃) to direct regioselectivity .

- Purification Methods :

- Validation : Confirm purity via GC-MS or HPLC (>97% achievable with rigorous purification) .

Q. How should researchers reconcile discrepancies in reported purity levels of halogenated benzene derivatives?

Answer:

- Source Comparison : Cross-reference vendor certificates (e.g., >95.0% in commercial batches vs. >97.0% in lab-synthesized samples) .

- Analytical Calibration : Use certified reference materials (CRMs) to validate in-house GC or HPLC methods .

- Batch Testing : Conduct triplicate analyses to account for variability, especially in commercial samples degraded during storage .

Q. What advanced analytical techniques validate the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS (m/z 243.88 [M+H]⁺) confirms molecular weight .

- Elemental Analysis : Match calculated vs. observed C/Br/Cl/F ratios (±0.3% tolerance) .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (temperature, catalyst loading) rigorously to mitigate batch-to-batch variability .

- Contradiction Mitigation : Use orthogonal analytical methods (e.g., NMR + HPLC) to resolve purity disputes .

- Safety Compliance : Align handling protocols with OSHA guidelines, referencing SDS sections 7 (Handling) and 8 (Exposure Controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.